

Application Notes and Protocols: Synthesis of N-butyl-N-phenylcarbamodithioate

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Compound of Interest		
Compound Name:	Butyl phenylcarbamodithioate	
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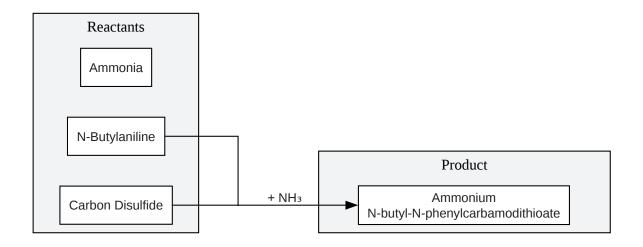
Abstract

This document provides a detailed protocol for the synthesis of ammonium N-butyl-N-phenylcarbamodithioate. Dithiocarbamates are a versatile class of compounds known for their ability to act as strong chelating agents for metal ions.[1] Consequently, N-butyl-N-phenylcarbamodithioate serves as a crucial ligand in the synthesis of various metal complexes, including those of zinc, cadmium, mercury, and organotin(IV).[1][2] These resulting complexes are under investigation for diverse applications, ranging from precursors for semiconductor nanoparticles to potential anticancer agents.[1][2] This protocol is adapted from established literature procedures and is intended for use by qualified researchers in a laboratory setting.[1]

Synthesis Pathway

The synthesis of ammonium N-butyl-N-phenylcarbamodithioate is achieved through the reaction of N-butylaniline with carbon disulfide in the presence of concentrated ammonia, which acts as both a reagent and a basic medium. The reaction proceeds via nucleophilic attack of the secondary amine on the carbon of carbon disulfide.





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Caption: Reaction scheme for the synthesis of ammonium N-butyl-N-phenylcarbamodithioate.

Experimental Protocol

This protocol details the necessary reagents, equipment, and step-by-step procedure for the synthesis.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Quantity (per 0.10 mol scale)	Supplier Recommendati ons
N-Butylaniline	C10H15N	149.23	16.40 mL (0.10 mol)	Merck / Sigma- Aldrich
Carbon Disulfide	CS ₂	76.13	6.00 mL (0.10 mol)	Merck / Sigma- Aldrich
Concentrated Aqueous Ammonia	NH₃	17.03	30 mL	Standard lab grade
Ethanol (for rinsing)	C₂H₅OH	46.07	~75 mL	Standard lab grade



Equipment

- Beaker or Erlenmeyer flask (250 mL)
- Magnetic stirrer and stir bar
- Ice bath
- Graduated cylinders
- Pipettes
- Suction filtration apparatus (Büchner funnel, filter flask)
- · Filter paper
- Spatula
- Drying apparatus (e.g., desiccator with CaCl₂)

Synthesis Procedure

The synthesis of the ammonium salt of N-butyl-N-phenylcarbamodithioate follows a well-established procedure.[1]

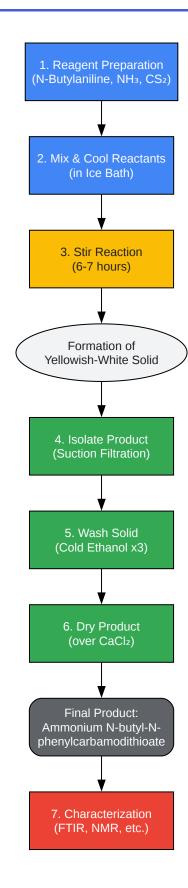
- Preparation: Set up an ice bath on a magnetic stirrer.
- Mixing Reagents: To a 250 mL beaker, add 16.40 mL (0.10 mol) of N-butylaniline and 30 mL of concentrated aqueous ammonia.
- Cooling: Place the beaker in the ice bath and allow the mixture to cool while stirring.
- Addition of CS₂: Once cooled, slowly add 6.00 mL (0.10 mol) of ice-cold carbon disulfide to the mixture. Caution: This step should be performed in a well-ventilated fume hood as carbon disulfide is volatile and toxic.
- Reaction: Continue stirring the mixture vigorously in the ice bath for 6 to 7 hours. A yellowishwhite solid precipitate will form.



- Isolation: Filter the solid product by suction using a Büchner funnel.
- Washing: Rinse the collected solid three times with cold ethanol (approximately 25 mL per rinse) to remove unreacted starting materials and impurities.[1]
- Drying: Dry the final product, ammonium N-butyl-N-phenylcarbamodithioate, over a desiccant such as calcium chloride. The product is noted to be unstable and decomposes at room temperature, so it should be used promptly or stored under appropriate conditions.[1]

Experimental Workflow





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Caption: Step-by-step workflow for the synthesis and characterization of the target compound.



Characterization Data

The synthesized ligand can be characterized using various spectroscopic techniques. The data below is based on values reported for N-butyl-N-phenyldithiocarbamate and its derivatives.[1] [2]

Analysis Method	Feature	Observed Range/Value (cm ⁻¹)
FT-IR	ν(C=N) (thioureide band)	1457 - 1491[1][2]
FT-IR	ν(C-N)	~1283[1]
FT-IR	ν(C=S)	929 - 996[1][2]
FT-IR	ν(N-H) of ammonium salt	~3423[1]
¹³ C-NMR	Chemical Shift of NCS ₂ Carbon	198.86 - 203.53 ppm (in organotin complexes)[2]

Note: NMR data is typically acquired after converting the ammonium salt to a more stable form, such as a metal complex, which is more soluble in common NMR solvents like CDCl₃.[1][2]

Applications

- Ligand for Metal Complexes: The primary application is as a bidentate ligand for synthesizing coordination complexes with various metals (e.g., Zn, Cd, Hg, Sn).[1][2]
- Material Science: Metal dithiocarbamate complexes can serve as single-source precursors for the synthesis of metal sulfide semiconductor nanoparticles and thin films.[1]
- Bioinorganic Chemistry: Organotin(IV) complexes of N-butyl-N-phenyldithiocarbamate have been synthesized and evaluated for their cytotoxic effects against human leukemia cell lines, showing potent anticancer activity at low micromolar concentrations.[2]

Safety Precautions

 N-Butylaniline: Toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.



- Carbon Disulfide (CS₂): Highly volatile, flammable, and toxic. All operations involving CS₂ must be conducted in a certified chemical fume hood.
- Ammonia: Corrosive and has a pungent odor. Use in a well-ventilated area or fume hood.
- General: Standard laboratory safety practices should be followed at all times. Review the Safety Data Sheet (SDS) for each reagent before use.

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- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and crystal structure of organotin(IV) N-butyl-Nphenyldithiocarbamate compounds and their cytotoxicity in human leukemia cell lines -PubMed [pubmed.ncbi.nlm.nih.gov]
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